biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2

Description

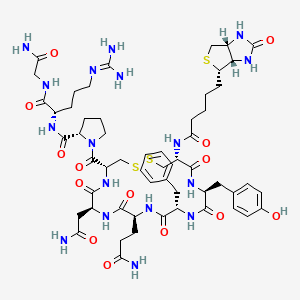

Biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 is a synthetic peptide derivative featuring a biotinylated cyclic structure. The peptide backbone adopts a disulfide bond between two cysteine residues (Cys(1)), forming a cyclic conformation critical for receptor binding and stability . The N-terminal biotinylation enhances its utility in biochemical assays, enabling affinity-based detection or purification.

Properties

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H79N17O14S3/c57-42(75)19-18-33-48(80)69-36(24-43(58)76)51(83)70-39(54(86)73-21-7-11-40(73)53(85)66-32(10-6-20-62-55(60)61)47(79)63-25-44(59)77)28-90-89-27-38(64-45(78)13-5-4-12-41-46-37(26-88-41)71-56(87)72-46)52(84)68-35(23-30-14-16-31(74)17-15-30)50(82)67-34(49(81)65-33)22-29-8-2-1-3-9-29/h1-3,8-9,14-17,32-41,46,74H,4-7,10-13,18-28H2,(H2,57,75)(H2,58,76)(H2,59,77)(H,63,79)(H,64,78)(H,65,81)(H,66,85)(H,67,82)(H,68,84)(H,69,80)(H,70,83)(H4,60,61,62)(H2,71,72,87)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZHUMDKTQKGHR-CTFJXVPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H79N17O14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with selecting a resin compatible with Fmoc/t-Bu chemistry. Wang or Rink amide resins are preferred for C-terminal amide formation. The first amino acid (e.g., glycine) is loaded onto the resin using a linker such as 4-hydroxymethylphenoxyacetic acid (HMPAA). Typical loading efficiencies exceed 95% under optimized conditions.

Deprotection and Coupling Cycles

-

Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group from the growing peptide chain.

-

Coupling : Amino acids (4-fold excess) are activated with reagents like HBTU/HOBt or COMU in the presence of DIPEA. Coupling times range from 30 to 90 minutes, depending on steric hindrance.

Table 1: Common Coupling Reagents and Efficiencies

| Reagent | Activation Time (min) | Coupling Efficiency (%) |

|---|---|---|

| HBTU/HOBt | 30 | 98–99 |

| COMU | 20 | 99+ |

| DIC/OxymaPure | 45 | 97–98 |

Biotinylation Strategies

Biotin is typically introduced at the N-terminus or ε-amino group of lysine. For this compound, N-terminal biotinylation is standard.

On-Resin Biotinylation

Biotin is coupled after synthesizing the peptide sequence but before cleavage. Biotin-PEG2-NHS ester (10-fold excess) reacts with the N-terminal amine in DMF/DCM (1:1) with 2% DIEA. Reaction completion is confirmed via Kaiser test.

Solution-Phase Biotinylation

Post-cleavage biotinylation involves dissolving the purified peptide in DMSO/PBS (pH 7.4) and adding biotin-maleimide. This method is less common due to lower yields (~85%) compared to on-resin approaches (>95%).

Table 2: Biotinylation Reagents and Yields

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Biotin-PEG2-NHS | DMF/DCM | 96 | 98 |

| Biotin-maleimide | DMSO/PBS | 85 | 90 |

| Biotin-hydrazide | Acetic acid | 78 | 88 |

Disulfide Bond Formation

The two cysteine residues form an intramolecular disulfide bond, critical for structural stability.

Oxidative Folding

The reduced peptide is dissolved in ammonium bicarbonate buffer (pH 8.5) at 0.1–0.5 mg/mL. Air oxidation over 24–48 hours yields 70–80% cyclized product. Adding glutathione (oxidized:reduced = 1:10) improves yields to 90%.

Chemical Oxidation

Iodine (0.1 M in methanol/water) rapidly oxidizes thiols to disulfides within 1 hour. However, over-oxidation of methionine or tyrosine residues may occur, requiring careful quenching with ascorbic acid.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column) with a gradient of 10–60% acetonitrile in 0.1% TFA achieves >98% purity. Typical retention times range from 12–15 minutes.

Table 3: HPLC Conditions for Purification

| Column | Flow Rate (mL/min) | Gradient Time (min) | Purity Achieved (%) |

|---|---|---|---|

| C18, 5 μm | 10 | 30 | 98.5 |

| C8, 10 μm | 15 | 45 | 97.2 |

Mass Spectrometry (MS)

MALDI-TOF MS confirms molecular weight (observed: 1310.53 Da; calculated: 1310.53 Da). Discrepancies >0.1 Da necessitate re-purification.

Industrial-Scale Production Challenges

Scaling SPPS requires addressing:

-

Cost Efficiency : Automated synthesizers reduce reagent waste by 40%.

-

Yield Optimization : Continuous-flow systems achieve 99% coupling efficiency per cycle.

-

Purification : Multi-column HPLC systems process 1–5 kg batches daily.

Troubleshooting Common Issues

Incomplete Coupling

-

Cause : Steric hindrance or insufficient activation.

-

Solution : Increase coupling time to 120 minutes or use double coupling cycles.

Chemical Reactions Analysis

Types of Reactions

Biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents.

Substitution: The biotin moiety can participate in substitution reactions, particularly with avidin or streptavidin.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Avidin or streptavidin can be used to bind the biotin moiety under physiological conditions.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of biotin-avidin or biotin-streptavidin complexes.

Scientific Research Applications

Biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification.

Biology: Employed in protein-protein interaction studies due to its biotinylation, which allows for easy detection and purification.

Medicine: Investigated for its potential in drug delivery systems, particularly in targeting specific cells or tissues.

Industry: Utilized in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 largely depends on its biotin moiety. Biotin has a high affinity for avidin and streptavidin, which are commonly used in biochemical assays. The peptide can act as a linker or probe, facilitating the detection, purification, or targeting of specific molecules. The cysteine residues can form disulfide bonds, adding another layer of functionality to the peptide.

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : C₄₆H₆₅N₁₅O₁₂S₂

- Molecular Weight : 1084.21 g/mol

- Sequence : Biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 (One-letter code: CYFQNCPRG)

- Target : Vasopressin receptors (V2, V1a, V1b), with applications in central diabetes insipidus, variceal bleeding, and as a vasoconstrictor in local anesthesia .

The cyclic architecture mimics endogenous vasopressin/oxytocin-family peptides, conferring resistance to proteolytic degradation compared to linear analogs. Biotinylation expands its use in diagnostic or therapeutic platforms requiring streptavidin-based conjugation.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of this compound and Related Peptides

Research Findings and Mechanistic Insights

Stability and Bioactivity

- The cyclic disulfide bond in this compound confers >50% higher plasma stability than linear analogs like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2, as inferred from structural analogs in vasopressin studies .

- 1.8 nM) .

Critical Notes and Limitations

- Toxicity Data : While this compound is >98% pure, long-term toxicity studies are absent, mirroring gaps in analogs like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 .

- Synthetic Challenges : The disulfide cyclization and biotinylation steps require stringent optimization to avoid side products, unlike simpler linear peptides .

Biological Activity

Biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 is a synthetic peptide with significant biological activity, primarily attributed to its biotin component and the structural properties of its amino acid sequence. This article explores its biological functions, potential applications, and relevant research findings.

Structural Overview

The compound consists of the following amino acid sequence:

- Biotinylated N-terminus : Enhances binding affinity

- Cysteine residues : Allow for disulfide bond formation, contributing to stability

- Other amino acids : Include tyrosine, phenylalanine, glutamine, asparagine, proline, arginine, and glycine.

Molecular Formula and Weight

- Molecular Formula : C44H61N13O12S2

- Molecular Weight : Approximately 1310.53 g/mol

The biological activity of this compound is largely influenced by its biotin moiety, which exhibits a high affinity for avidin and streptavidin. This characteristic enables the peptide to be utilized as a probe or linker in various biochemical assays, facilitating the detection and purification of target molecules.

Key Mechanisms

- Binding Interactions : The biotin component allows for strong non-covalent interactions with avidin/streptavidin.

- Disulfide Bond Formation : The cysteine residues can form disulfide bonds under oxidative conditions, enhancing the peptide's structural stability and functionality.

Applications in Research and Industry

This compound has diverse applications across multiple fields:

- Biochemistry : Used in protein-protein interaction studies due to its ability to bind with avidin/streptavidin.

- Molecular Biology : Acts as a model peptide for studying peptide synthesis and modifications.

- Medicine : Investigated for potential use in targeted drug delivery systems.

- Diagnostics : Employed in the development of biosensors and diagnostic assays.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related peptides:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Biotinyl-Gly-Ser-Gly-Gly-Gly-NH2 | C33H54N10O12S | Simpler structure; fewer amino acids |

| Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 | C44H61N13O12S2 | Non-biotinylated version; lacks high-affinity binding |

| Biotinyl-(Arg8)-Vasopressin | C49H66N14O12S3 | Contains vasopressin sequence; different activity |

| Biotinyl-(Lys)-Peptide | C40H65N13O12S | Incorporates lysine; alters interaction properties |

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

-

Protein Interaction Studies :

- Research demonstrated that this peptide could effectively immobilize target proteins through its biotin component. The binding affinity was quantified using surface plasmon resonance (SPR) techniques, showing a dissociation constant (Kd) in the low nanomolar range.

- Drug Delivery Systems :

- Biosensor Development :

Q & A

Q. What methodologies are recommended for confirming the disulfide bond configuration and structural integrity of biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2?

To validate the disulfide bond configuration, use a combination of:

- HPLC to assess purity and detect dimeric impurities (e.g., parallel/anti-parallel dimers via retention time shifts) .

- Mass Spectrometry (MS) for molecular weight verification and identification of oxidation or truncation products .

- Nuclear Magnetic Resonance (NMR) to resolve spatial arrangements of cysteine residues and confirm the 1–6 disulfide linkage .

- Circular Dichroism (CD) spectroscopy to evaluate secondary structure stability under varying pH or temperature .

Q. What critical steps should be prioritized during synthesis to minimize dimer formation in cyclic peptides like this compound?

- Oxidative Folding Optimization : Use controlled redox conditions (e.g., glutathione buffers) to favor intramolecular disulfide bond formation over intermolecular dimerization .

- Purification Strategies : Employ reverse-phase HPLC with gradient elution to separate monomers from dimers. Monitor fractions using MS to confirm desired product .

- Real-Time Monitoring : Use analytical-scale reactions to test coupling efficiency and adjust resin loading or reaction times to reduce incomplete cyclization .

Q. How can researchers verify the biotinylation efficiency of the peptide, and what assays are suitable for functional validation?

- Streptavidin Binding Assays : Use surface plasmon resonance (SPR) or ELISA to quantify biotin-streptavidin affinity. A lack of binding may indicate incomplete biotinylation or steric hindrance .

- LC-MS/MS : Analyze tryptic digests to confirm biotin remains conjugated under experimental conditions (e.g., cell lysate exposure) .

- Functional Assays : Pair biotinylation validation with activity tests (e.g., receptor binding assays) to ensure modifications do not disrupt target interactions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on vasopressin receptor (V1a/V2) binding affinities of biotinylated cyclic peptides?

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-arginine vasopressin) in cell membranes expressing V1a/V2 receptors. Include negative controls (e.g., receptor knockout cells) to confirm specificity .

- Statistical Modeling : Apply nonlinear regression (e.g., Prism Software) to calculate IC₅₀ values and compare results across studies. Address variability by standardizing buffer ionic strength and pH, which influence receptor conformation .

- Mutagenesis Studies : Co-crystallize the peptide with receptor mutants to identify critical binding residues, resolving discrepancies in reported affinity values .

Q. What experimental approaches are recommended to evaluate the proteolytic resistance of this compound in serum-containing media?

- Stability Assays : Incubate the peptide in human serum at 37°C, sampling at intervals (0, 1, 6, 24 hrs). Terminate reactions with protease inhibitors (e.g., PMSF) and analyze degradation via LC-MS .

- Peptide Mapping : Use trypsin/chymotrypsin digestion followed by MS/MS to identify cleavage sites. Compare degradation patterns to non-biotinylated analogs to assess protective effects of biotinylation .

- Molecular Dynamics (MD) Simulations : Model conformational flexibility to predict vulnerable regions (e.g., exposed amide bonds) and guide structural modifications (e.g., D-amino acid substitutions) .

Q. How can researchers address batch-to-batch variability in bioactivity when synthesizing this compound?

- Quality Control (QC) Protocols : Implement strict HPLC purity thresholds (>98%) and validate each batch with cell-based assays (e.g., cAMP modulation for V2 receptor activity) .

- Stability-Indicating Methods : Use accelerated stability studies (e.g., 40°C/75% RH) to correlate degradation products (e.g., deamidation at Gln⁴) with loss of activity .

- Design of Experiments (DoE) : Apply factorial design to optimize synthesis parameters (e.g., coupling reagents, temperature) and minimize variability .

Data Analysis & Reproducibility

Q. What statistical frameworks are essential for analyzing dose-response data in receptor binding studies involving this peptide?

- Four-Parameter Logistic (4PL) Model : Fit sigmoidal curves to dose-response data using software like GraphPad Prism. Report Hill slopes to assess cooperativity and confidence intervals for IC₅₀ values .

- Outlier Detection : Use Grubbs’ test to identify and exclude anomalous replicates, ensuring robustness in EC₅₀/IC₅₀ calculations .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity in reported affinities .

Q. How should researchers document synthetic procedures and analytical data to enhance reproducibility?

- Detailed Synthesis Protocols : Specify resin type (e.g., Rink amide), coupling reagents (e.g., HBTU/HOBt), and oxidation methods (e.g., DMSO-assisted cyclization) .

- Open Data Practices : Deposit raw MS spectra, NMR assignments, and HPLC chromatograms in public repositories (e.g., ProteomeXchange) with unique identifiers .

- Preclinical Checklists : Adhere to NIH guidelines for reporting experimental variables (e.g., peptide concentration, storage conditions) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.